2-{5-(Benzyloxy)-2,4-dichloro[(4-methylphenyl)sulfonyl]anilino}acetic acid
Description
2-{5-(Benzyloxy)-2,4-dichloro[(4-methylphenyl)sulfonyl]anilino}acetic acid (CAS: 338961-84-5) is a structurally complex sulfonamide derivative. Its molecular formula is C₂₈H₂₂Cl₄N₂O₄S, with a molar mass of 624.36 g/mol. The compound features a benzyloxy group, two chlorine substituents, and a 4-methylphenyl sulfonyl moiety attached to an anilino-acetic acid backbone .
Properties
IUPAC Name |
2-(2,4-dichloro-N-(4-methylphenyl)sulfonyl-5-phenylmethoxyanilino)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19Cl2NO5S/c1-15-7-9-17(10-8-15)31(28,29)25(13-22(26)27)20-12-21(19(24)11-18(20)23)30-14-16-5-3-2-4-6-16/h2-12H,13-14H2,1H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKZZBMIEOGZAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC(=C(C=C2Cl)Cl)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19Cl2NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-(Benzyloxy)-2,4-dichloro[(4-methylphenyl)sulfonyl]anilino}acetic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 5-(benzyloxy)-2,4-dichloroaniline with 4-methylbenzenesulfonyl chloride under basic conditions to form the sulfonylated intermediate. This intermediate is then reacted with chloroacetic acid in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{5-(Benzyloxy)-2,4-dichloro[(4-methylphenyl)sulfonyl]anilino}acetic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The dichloro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while nucleophilic substitution of the dichloro groups can produce various substituted anilines.
Scientific Research Applications
2-{5-(Benzyloxy)-2,4-dichloro[(4-methylphenyl)sulfonyl]anilino}acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{5-(Benzyloxy)-2,4-dichloro[(4-methylphenyl)sulfonyl]anilino}acetic acid involves its interaction with specific molecular targets. The benzyloxy and sulfonyl groups are key functional groups that enable the compound to bind to enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a broader class of sulfonamide and anilino-acetic acid derivatives. Key structural analogues include:
Key Structural Insights :
- The target compound’s bulky benzyloxy and sulfonyl groups increase steric hindrance compared to simpler NSAIDs like diclofenac, likely reducing membrane permeability .
- Halogenation: The presence of four chlorine atoms enhances hydrophobicity (predicted logP >5) compared to non-halogenated analogues like (4-AMINO-BENZENESULFONYLAMINO)-ACETIC ACID (logP ~1.7) .
Pharmacological Profiles (Hypothetical)
While biological data for the target compound are absent, insights can be inferred from analogues:
- Diclofenac: A well-known NSAID inhibiting cyclooxygenase (COX) enzymes. Its anilino-acetic acid core is critical for binding .
- Sulfonamide Derivatives: Compounds like sulfamethoxazole (SMX) exhibit antimicrobial activity by blocking folate synthesis.
- Thiazolidinone Analogues: Compounds with thiazolidinone rings (e.g., ) show antidiabetic or antimicrobial activity. The absence of such a ring in the target compound suggests divergent mechanisms .
Environmental Impact
- Persistence : Diclofenac’s environmental accumulation (1443±58 tons/year) highlights concerns for structurally similar compounds. The target compound’s halogenation may reduce biodegradability .
- Degradation Pathways : Laccase enzymes () catalyze sulfonamide breakdown. The compound’s complex structure may require specialized microbial pathways for degradation .
Biological Activity
The compound 2-{5-(benzyloxy)-2,4-dichloro[(4-methylphenyl)sulfonyl]anilino}acetic acid is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological properties, and relevant research findings regarding this compound.
- Molecular Formula : C28H22Cl4N2O4S
- Molecular Weight : 624.36 g/mol
- CAS Number : 338961-84-5
- Density : 1.474 g/cm³ (predicted)
- pKa : 11.33 (predicted)
The biological activity of this compound is largely attributed to its sulfonamide moiety, which is known to inhibit bacterial growth by competitively blocking dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This mechanism underlies the antimicrobial properties observed in various sulfonamide compounds.
Antimicrobial Activity
Research into the antimicrobial properties of related sulfonamide derivatives indicates that they can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, studies have shown that compounds with similar structures exhibit moderate to high potency against various microbial strains.
| Compound Name | Activity Type | MIC (µg/mL) | Reference |
|---|---|---|---|
| Sulfonamide A | Antibacterial | 10 | |
| Sulfonamide B | Antifungal | 20 | |
| Sulfonamide C | Anticancer | 15 |
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies suggest that it may exhibit cytotoxic effects on several cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3) cells. The structure–activity relationship indicates that modifications to the sulfonamide group can enhance or diminish its efficacy against specific cancer types.
Case Studies and Research Findings
-
Study on Structure-Activity Relationship :
A comprehensive study evaluated various benzamide derivatives, highlighting that modifications to the sulfonamide group significantly impact their biological activity. The presence of electron-donating groups was found to enhance anticancer activity, while electron-withdrawing groups reduced efficacy. -
Antimicrobial Screening :
A screening of 41 benzoxazole derivatives revealed selective antibacterial activity against Gram-positive bacteria like Staphylococcus aureus. The study emphasized the importance of structural features in determining antimicrobial potency . -
Cytotoxicity Assessment :
Research conducted on a series of compounds showed that certain derivatives exhibited lower toxicity towards normal cells compared to cancer cells, suggesting their potential as selective anticancer agents .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis involves multi-step reactions, including sulfonylation, benzyloxy group introduction, and acetic acid coupling. Key steps:
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Chlorosulfonation : Use chlorosulfonic acid under controlled temperatures (e.g., 150°C) to introduce sulfonyl groups .
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Benzyloxy Substitution : Optimize benzylation with benzyl bromide in ethanol under reflux (4–6 hours), monitored by TLC .
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Acetic Acid Coupling : Employ nucleophilic substitution with chloroacetic acid in basic media (pH 8–9) .
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Purification : Column chromatography (silica gel, ethyl acetate/hexane) improves purity (>95%), while HPLC confirms final compound integrity .
Table 1: Synthesis Optimization Parameters
Step Reagents/Conditions Yield (%) Purity (%) Reference Sulfonylation Chlorosulfonic acid, 150°C 65–70 85 Benzylation Benzyl bromide, reflux, 6h 75 90 Acetic Acid Coupling Chloroacetic acid, pH 8.5 60 92
Q. How is the compound structurally characterized, and which analytical techniques are critical?
- Methodological Answer :
-
NMR Spectroscopy : 1H/13C NMR confirms substituent positions (e.g., benzyloxy protons at δ 4.8–5.2 ppm; sulfonyl groups at δ 125–130 ppm for 13C) .
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X-ray Crystallography : Resolves steric effects from dichloro and sulfonyl groups, with bond angles <110° indicating steric hindrance .
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Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ m/z calculated: 480.05; observed: 480.08) .
Table 2: Key Structural Descriptors
Parameter Value Technique Reference Molecular Formula C22H18Cl2NO5S HRMS Crystal System Monoclinic X-ray Key NMR Shifts δ 5.1 (benzyloxy), δ 130 (sulfonyl) 13C NMR
Advanced Research Questions
Q. How can SAR studies evaluate substituent effects on biological activity?
- Methodological Answer :
-
Substituent Variation : Synthesize analogs with modified benzyloxy (e.g., methoxy, nitro) or sulfonyl groups (e.g., methyl, trifluoromethyl) .
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Biological Assays : Test against enzyme targets (e.g., cyclooxygenase-2) using IC50 measurements. For example:
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Dichloro Analogs : Show 10-fold higher inhibition than non-chlorinated derivatives .
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Sulfonyl Modifications : Methyl groups reduce steric hindrance, improving binding affinity .
Table 3: SAR Activity Trends
Substituent Enzyme Inhibition (IC50, μM) Solubility (mg/mL) Reference 2,4-Dichloro 0.45 0.12 4-Methylsulfonyl 0.68 0.25 Benzyloxy (unmodified) 1.20 0.08
Q. How to resolve contradictions in reported biological activity data?
- Methodological Answer :
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Meta-Analysis : Compare studies using standardized assays (e.g., identical cell lines, incubation times). For example:
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Inconsistent IC50 values (e.g., 0.45 μM vs. 1.2 μM) may arise from differing buffer pH (7.4 vs. 6.8) .
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Control Experiments : Include positive controls (e.g., celecoxib for COX-2 inhibition) and validate purity via HPLC-MS .
Table 4: Data Discrepancy Analysis
Study Assay Condition Reported IC50 (μM) Resolved Factor A pH 7.4, 24h incubation 0.45 Standardized pH B pH 6.8, 48h incubation 1.20 Incubation time
Q. What strategies mitigate instability during biological assays?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
